molecular formula C18H17N3O4 B364931 N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide CAS No. 902018-44-4

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No.: B364931
CAS No.: 902018-44-4
M. Wt: 339.3g/mol
InChI Key: XIPKULOZXBOZIT-UHFFFAOYSA-N
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Description

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with an appropriate acylating agent to form the oxadiazole ring. This intermediate is then coupled with a phenylacetic acid derivative under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and solvents such as dichloromethane and lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activities by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
  • N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts stability and versatility in chemical reactions.

Properties

CAS No.

902018-44-4

Molecular Formula

C18H17N3O4

Molecular Weight

339.3g/mol

IUPAC Name

N-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide

InChI

InChI=1S/C18H17N3O4/c1-11(22)19-14-7-5-4-6-13(14)18-20-17(21-25-18)12-8-9-15(23-2)16(10-12)24-3/h4-10H,1-3H3,(H,19,22)

InChI Key

XIPKULOZXBOZIT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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